Methyl 2-[(3-aminophenyl)formamido]acetate
Description
Methyl 2-[(3-aminophenyl)formamido]acetate (IUPAC name) is an organic compound with the molecular formula C₁₀H₁₂N₂O₃ (molecular weight: 208.21 g/mol). Its structure consists of a methyl ester group linked to a glycine backbone, which is further substituted by a 3-aminobenzoyl group . Key properties include:
The compound is utilized in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules and heterocyclic compounds .
Properties
IUPAC Name |
methyl 2-[(3-aminobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCMGSPFSUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(3-aminophenyl)formamido]acetate can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with glycine methyl ester hydrochloride, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-aminophenyl)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-aminophenyl)formamido]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-aminophenyl)formamido]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
Methyl 2-[(2-iodophenyl)formamido]acetate (Compound 29)
- Structure: Differs by a 2-iodophenyl group instead of 3-aminophenyl.
- Synthesis: Prepared via reaction of 2-iodobenzoyl chloride with methyl 2-aminoacetate hydrochloride (71% yield) .
- Properties: Higher molecular weight (C₁₀H₁₁INO₃; 333.11 g/mol) due to iodine. The iodine atom enhances steric bulk and reduces solubility in polar solvents compared to the amino group in the target compound .
Methyl amino(3-fluorophenyl)acetate hydrochloride
Analogues with Modified Ester or Amide Groups
Methyl 3‐[(2‐iodophenyl)formamido]propanoate (Compound 28)
- Structure: Features a propanoate ester (vs. acetate) and 2-iodophenyl group.
- Synthesis: 59% yield using methyl 3-aminopropanoate .
- Impact of Ester Chain: The longer propanoate chain increases lipophilicity (logP ≈ 1.8) compared to the target compound (logP ≈ -0.044) .
Ethyl 2-[(3-methylphenyl)amino]acetate
- Structure: Ethyl ester and 3-methylphenylamino group.
- Properties : Higher logP (2.6) due to the ethyl group and methyl substituent, enhancing membrane permeability .
Methyl 2-phenylacetoacetate
- Structure : Contains a β-ketoester group instead of formamido.
- Applications : Key precursor in amphetamine synthesis. The β-keto group enables facile decarboxylation, unlike the stable amide bond in the target compound .
(±)-Methyl 2-[4-(3-aminophenyl)-3-fluoro-phenyl]propanoate (13c)
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., iodine in Compound 29) reduce solubility but enhance steric hindrance, affecting binding in biological targets . Amino groups (as in the target compound) improve water solubility and hydrogen-bonding capacity, favoring pharmacokinetics .
Synthesis Efficiency :
- Suzuki coupling (e.g., Compound 13c) achieves higher yields (91%) compared to traditional amide couplings (59–71%) .
Application Scope :
- The target compound’s formamido-acetate structure is optimal for modular drug design, whereas β-ketoesters (e.g., Methyl 2-phenylacetoacetate) are better suited for decarboxylative reactions .
Biological Activity
Methyl 2-[(3-aminophenyl)formamido]acetate, a compound with the chemical formula and CAS number 1839744-04-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy carbonyl group attached to an amine-substituted phenyl ring. The structural attributes contribute to its reactivity and interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially influencing metabolic pathways.
- Receptor Interaction : It can interact with specific receptors in cells, modulating signaling pathways that affect cellular functions.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value indicating effective growth inhibition.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies have indicated that derivatives similar to this compound can inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells.
- Enzyme Inhibition Research : Another study assessed the inhibitory effects of the compound on cholinesterase enzymes, which are critical for neurotransmission. The findings suggested that it could serve as a lead compound for developing treatments for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
